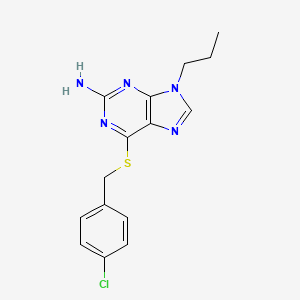
6-((4-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((4-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a 4-chlorobenzylthio group attached to the purine ring, which is further substituted with a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and 4-chlorobenzyl chloride.
Thioether Formation: The 4-chlorobenzyl chloride is reacted with a thiol compound to form the 4-chlorobenzylthio intermediate.
Substitution Reaction: The intermediate is then subjected to a nucleophilic substitution reaction with a purine derivative to introduce the 4-chlorobenzylthio group onto the purine ring.
Propylation: Finally, the compound is alkylated with a propylating agent to introduce the propyl group at the 9-position of the purine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-((4-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the purine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-((4-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-((4-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-benzylthioinosine: A similar compound with a benzylthio group instead of a 4-chlorobenzylthio group.
6-(p-methylbenzylthio)inosine: A derivative with a p-methylbenzylthio group.
Uniqueness
6-((4-chlorobenzyl)thio)-9-propyl-9H-purin-2-amine is unique due to the presence of the 4-chlorobenzylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
92494-54-7 |
|---|---|
Formule moléculaire |
C15H16ClN5S |
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
6-[(4-chlorophenyl)methylsulfanyl]-9-propylpurin-2-amine |
InChI |
InChI=1S/C15H16ClN5S/c1-2-7-21-9-18-12-13(21)19-15(17)20-14(12)22-8-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H2,17,19,20) |
Clé InChI |
HJXBNHVNJYYCRG-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=NC2=C1N=C(N=C2SCC3=CC=C(C=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


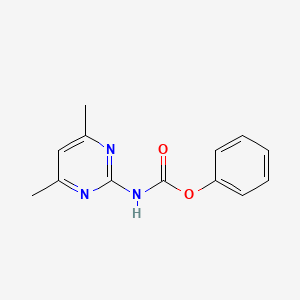
![4,5-Dichloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B12926575.png)
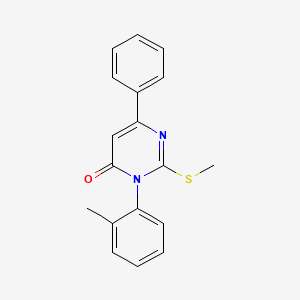
![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12926585.png)
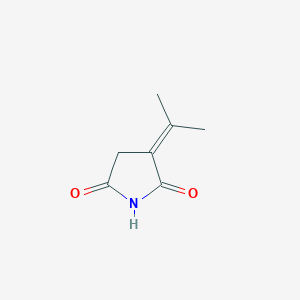
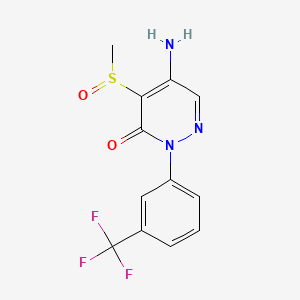
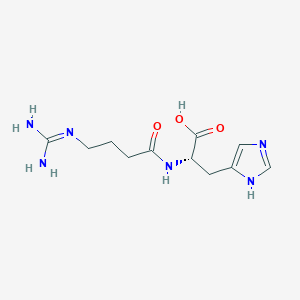

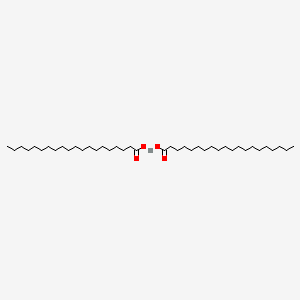

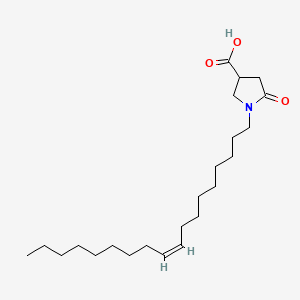
![2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate](/img/structure/B12926660.png)
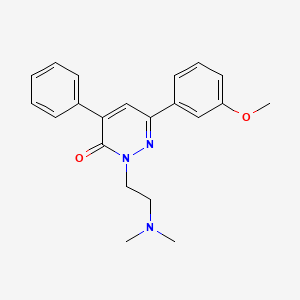
![9-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12926662.png)
